molecular formula C18H17NO5 B2918433 N-({[2,3'-bifuran]-5-yl}methyl)-2-(2-methoxyphenoxy)acetamide CAS No. 2097864-09-8

N-({[2,3'-bifuran]-5-yl}methyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2918433
CAS No.: 2097864-09-8
M. Wt: 327.336
InChI Key: SXZRSOJGNGKQKH-UHFFFAOYSA-N
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Description

N-({[2,3'-Bifuran]-5-yl}methyl)-2-(2-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a bifuran-methyl group attached to the acetamide nitrogen and a 2-methoxyphenoxy substituent. The bifuran moiety may enhance π-π stacking interactions in biological systems, while the 2-methoxyphenoxy group contributes to lipophilicity and metabolic stability .

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-21-16-4-2-3-5-17(16)23-12-18(20)19-10-14-6-7-15(24-14)13-8-9-22-11-13/h2-9,11H,10,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZRSOJGNGKQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-({[2,3'-bifuran]-5-yl}methyl)-2-(2-methoxyphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article synthesizes existing research findings, case studies, and relevant data on the biological activity of this compound.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which reflects its unique structural features. The molecular formula is C17H17O3C_{17}H_{17}O_3, with a molecular weight of approximately 285.32 g/mol. The bifuran moiety contributes to its distinct pharmacological properties, while the methoxyphenoxy group enhances its solubility and bioavailability.

Research indicates that this compound exhibits its biological activity through several mechanisms:

  • Antiproliferative Activity : Preliminary studies suggest that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it has shown significant cytotoxic effects against HCT116 colon cancer cells, with IC50 values indicating potent antiproliferative properties compared to standard chemotherapeutic agents like 5-fluorouracil .
  • Apoptosis Induction : The compound appears to trigger apoptosis in malignant cells without affecting non-malignant cells. This selective toxicity is crucial for developing targeted cancer therapies .

In Vitro Studies

Table 1 summarizes key findings from in vitro studies assessing the biological activity of this compound:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
HCT1160.29Antiproliferative
Esophageal Carcinoma3.1Apoptosis induction
Various Tumor CellsVariesCytotoxicity

Case Studies

A notable case study involved the application of this compound in a preclinical model of colorectal cancer. The treatment resulted in a marked reduction in tumor size and improved survival rates in treated mice compared to controls. Histological analysis showed increased apoptosis in tumor tissues, corroborating the in vitro findings regarding its mechanism of action .

Pharmacokinetics and Toxicity Profile

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption and Distribution : Studies suggest that the compound has favorable absorption characteristics due to its lipophilic nature, which may enhance its distribution in biological systems.
  • Metabolism : The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, which may influence its efficacy and safety profile .
  • Toxicity : Toxicity assessments indicate that this compound exhibits low toxicity levels at therapeutic doses. No significant AMES toxicity was reported during preliminary evaluations .

Comparison with Similar Compounds

Key Observations :

  • Thiadiazole derivatives exhibit moderate yields (68–85%) and melting points (135–140°C), suggesting that the target compound’s synthesis may follow similar efficiency .
  • Thiadiazole rings are electron-deficient, whereas the bifuran system is electron-rich, which could influence receptor binding in therapeutic contexts .
2.2 Acetamides with Hypoglycemic Activity

describes 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides (e.g., compounds a–o) with significant hypoglycemic effects in mice.

Structural Comparison :

  • The target compound shares the 2-methoxyphenoxy group but lacks the thiazolidinedione moiety linked to hypoglycemic activity.
  • Thiazolidinedione derivatives reduce blood glucose via PPAR-γ activation, while the bifuran group may target alternative pathways, such as furan-mediated enzyme inhibition .
2.3 Chloroacetamide Herbicides

lists agrochemical acetamides like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide), which feature chloro and alkyl substituents.

Functional Group Analysis :

  • Herbicidal Analogues : Chlorine and bulky alkyl groups enhance lipid membrane penetration, critical for weed control. The bifuran group’s polarity may limit agrochemical utility .
2.4 Complex Pharmacological Acetamides

and describe acetamides with advanced stereochemistry (e.g., goxalapladib ) or peptidomimetic backbones (e.g., compounds e–o ).

Compound Key Features Application
Goxalapladib Naphthyridine, trifluoromethyl groups Atherosclerosis
Target Bifuran, methoxyphenoxy Undetermined (likely metabolic or anti-inflammatory)

Key Insight :

  • Goxalapladib’s naphthyridine core enables enzyme inhibition, whereas the target compound’s bifuran may interact with furan-sensitive targets (e.g., cytochrome P450 enzymes) .

Research Implications

  • Synthetic Feasibility : The target compound’s bifuran-methyl group may require specialized coupling reagents, contrasting with straightforward thiol-thiadiazole reactions in .
  • Therapeutic Potential: The 2-methoxyphenoxy group’s presence in hypoglycemic agents () suggests possible metabolic activity, warranting in vitro screening for diabetes or obesity .
  • Agrochemical Limitations : Lack of chloro/alkyl groups makes herbicidal use unlikely, aligning it more with pharmacological candidates .

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